5-(3-Benzyloxyphenyl)-2-chloronicotinic acid
Description
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid is a pyridine derivative characterized by a chloronicotinic acid backbone substituted with a benzyloxyphenyl group at the 5-position. This structural configuration combines the electron-withdrawing chlorine atom at the 2-position with the bulky, aromatic 3-benzyloxyphenyl moiety, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-18-17(19(22)23)10-15(11-21-18)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAFKUWWNFWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688431 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258635-70-9 | |
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid typically involves a multi-step process. One common method starts with the preparation of 3-benzyloxybenzaldehyde, which is then subjected to a series of reactions to introduce the nicotinic acid moiety and the chlorine atom. The key steps include:
Formation of 3-benzyloxybenzaldehyde: This can be achieved by the benzylation of 3-hydroxybenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the nicotinic acid moiety: The aldehyde group of 3-benzyloxybenzaldehyde is converted to a nitrile via a reaction with hydroxylamine hydrochloride, followed by dehydration. The nitrile is then hydrolyzed to form the corresponding carboxylic acid.
Chlorination: The final step involves the introduction of the chlorine atom at the 2-position of the nicotinic acid ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and efficient recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the benzyloxy and chlorine substituents can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The key structural distinction of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid lies in its substitution pattern. Below is a comparison with structurally related compounds:
Biological Activity
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid (CAS No. 1258635-70-9) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chloronicotinic acid core with a benzyloxyphenyl substituent. The presence of both the chlorine atom and the benzyloxy group suggests potential interactions with various biological targets.
The biological activity of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : Its structural features suggest that it may bind to specific receptors, potentially altering signaling pathways associated with various physiological responses.
Anticancer Activity
Research has explored the anticancer properties of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, particularly its effects on cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer types, including:
- Breast Cancer : Studies conducted on MCF-7 cell lines demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
- Lung Cancer : Similar inhibitory effects were observed in A549 lung cancer cells, suggesting a broad spectrum of anticancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | A549 (Lung Cancer) | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | E. coli | 30 |
Case Studies
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Case Study 1: Breast Cancer Treatment
- A study investigated the effects of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
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Case Study 2: Antimicrobial Efficacy
- Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The findings showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections.
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